molecular formula C24H30ClN7O4S B570406 Edoxaban-d6 CAS No. 1304701-57-2

Edoxaban-d6

Cat. No. B570406
CAS RN: 1304701-57-2
M. Wt: 554.096
InChI Key: HGVDHZBSSITLCT-KUPMTGFDSA-N
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Description

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Scientific Research Applications

Anticoagulation Therapy

Edoxaban is a factor Xa inhibitor that is administered once daily . It quickly reaches peak plasma concentrations in 1.5 hours, has a half-life of 10–14 hours, and exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa . Given the limitations with long-term warfarin therapy, once-daily edoxaban may provide a convenient long-term alternative for patients .

Stroke Prevention

Edoxaban is recommended for the prevention of stroke in patients with atrial fibrillation . The anticoagulant activity of edoxaban is not affected by food intake or ethnicity .

Venous Thromboembolism Treatment

Edoxaban is used for the prevention and treatment of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . The rate of major bleeding with edoxaban in the setting of venous thromboembolism has been estimated to be approximately 6.5% per year .

Atrial Fibrillation Management

Edoxaban is used in the management of atrial fibrillation, the most prevalent cardiac arrhythmia . The rate of major bleeding with edoxaban in the setting of atrial fibrillation has been estimated to be approximately 2.3% per year .

Quantification Standard

Edoxaban-d6 is intended for use as an internal standard for the quantification of edoxaban by GC- or LC-MS .

Antioxidant Effects

Edoxaban, an activated blood coagulation factor Xa (FXa) inhibitor, ameliorates kidney disease by suppressing inflammation and tissue fibrosis in animal models . It also suppresses oxidative stress induced by FXa .

Mechanism of Action

Target of Action

Edoxaban-d6, like its parent compound Edoxaban, is a selective inhibitor of Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting it, Edoxaban-d6 prevents the formation of blood clots .

Mode of Action

Edoxaban-d6 works by selectively and competitively inhibiting Factor Xa in a concentration-dependent manner . By inhibiting Factor Xa, Edoxaban-d6 prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, thereby preventing the formation of thrombin, a key enzyme in the formation of fibrin clots .

Biochemical Pathways

The primary biochemical pathway affected by Edoxaban-d6 is the coagulation cascade . By inhibiting Factor Xa, Edoxaban-d6 disrupts the conversion of prothrombin into thrombin, a critical step in the coagulation cascade . This disruption prevents the formation of fibrin clots, reducing the risk of thrombotic events .

Pharmacokinetics

Edoxaban-d6, similar to Edoxaban, is orally bioavailable and exhibits linear and predictable pharmacokinetics . It reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The primary result of Edoxaban-d6’s action is the prevention of blood clot formation . By inhibiting Factor Xa, Edoxaban-d6 reduces thrombus formation and prolongs prothrombin time in a dose-dependent manner . This leads to a reduced risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

The action of Edoxaban-d6 can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires Edoxaban dose-reduction by 50% to avoid the risk of over-exposure . Furthermore, the exposure of Edoxaban may also increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of Edoxaban-d6 in different patient populations.

properties

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban-d6

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